

# spectroscopic data of 2-Fluorophenylacetonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Fluorophenylacetonitrile

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An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorophenylacetonitrile** (CAS 326-62-5), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

# **Compound Information**

IUPAC Name: 2-(2-fluorophenyl)acetonitrile[1]

Synonyms: 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile[1][2][3][4][5]

Molecular Formula: C<sub>8</sub>H<sub>6</sub>FN[1][3]

Molecular Weight: 135.14 g/mol [1][3]

Chemical Structure:

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[6][7]

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information about the different types of protons in a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Fluorophenylacetonitrile** 

Chemical Shift (δ) ppm	Description	
7.413	Aromatic Proton	
7.318	Aromatic Proton	
7.163	Aromatic Proton	
7.077	Aromatic Proton	
3.734	Methylene Protons (-CH <sub>2</sub> )	

Data sourced from a spectrum run in CDCl<sub>3</sub> at 400 MHz.[2]

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: 13C NMR Spectroscopic Data for 2-Fluorophenylacetonitrile



Chemical Shift (δ) ppm
162.3 (d, J=246.9 Hz)
131.5 (d, J=8.3 Hz)
129.5 (d, J=3.7 Hz)
124.9 (d, J=3.7 Hz)
117.2
115.8 (d, J=21.2 Hz)
115.5 (d, J=15.9 Hz)
17.5

Note: The assignments of specific carbons were not explicitly provided in the source data. The values are reported from a spectrum run in CDCl<sub>3</sub>.[8]

### **Experimental Protocol for NMR Spectroscopy**

A general protocol for obtaining NMR spectra of an organic compound is as follows:[6][9]

- Sample Preparation: Dissolve 5-10 mg of the purified **2-Fluorophenylacetonitrile** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point for the chemical shifts ( $\delta = 0$  ppm).
- Transfer to NMR Tube: Filter the solution into a clean NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Optimization of instrument-specific parameters may be required.

# Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]



## **IR Data**

The IR spectrum of **2-Fluorophenylacetonitrile** shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for 2-Fluorophenylacetonitrile

Wavenumber (cm <sup>-1</sup> )	Functional Group	
~2250	C≡N (Nitrile) stretch	
~1600-1450	C=C Aromatic ring stretch	
~1250	C-F stretch	
~750	C-H Aromatic out-of-plane bend	

Note: Specific peak values can be found on spectral databases such as SpectraBase.[1]

## **Experimental Protocol for IR Spectroscopy (ATR-FTIR)**

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra. [1]

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Spectrum: Record a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of liquid 2-Fluorophenylacetonitrile directly onto the ATR crystal.
- Data Acquisition: Lower the ATR press and collect the infrared spectrum of the sample.
- Cleaning: Clean the ATR crystal thoroughly after the measurement.

# Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12]



[13][14]

### **Mass Spectrometry Data**

The mass spectrum of **2-Fluorophenylacetonitrile** shows the molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data for 2-Fluorophenylacetonitrile

m/z	Relative Intensity (%)	Putative Fragment
135.0	100.0	[M]+ (Molecular Ion)
134.0	45.4	[M-H]+
115.0	17.6	[M-HF] <sup>+</sup> or [C <sub>8</sub> H <sub>5</sub> N] <sup>+</sup>
108.0	46.0	[M-HCN]+
107.0	26.6	[C <sub>7</sub> H <sub>4</sub> F] <sup>+</sup>

Data obtained via electron ionization (EI) at 75 eV.[8]

# **Experimental Protocol for Mass Spectrometry (Electron Ionization)**

A general procedure for obtaining an EI mass spectrum is as follows:[12]

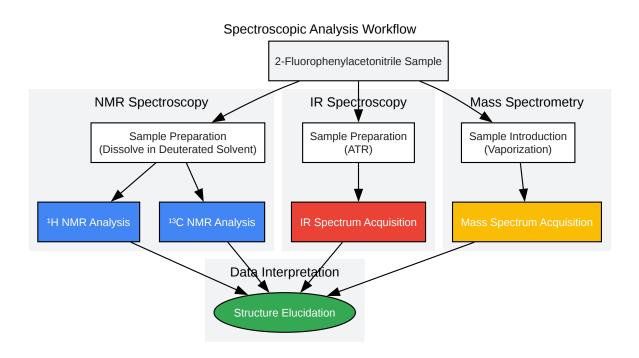
- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.



- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2-Fluorophenylacetonitrile**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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